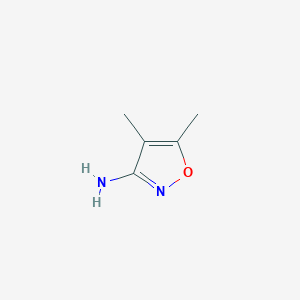

4,5-Dimethylisoxazol-3-amine

Beschreibung

Significance of the Isoxazole (B147169) Core in Medicinal Chemistry and Organic Synthesis

The isoxazole ring is a privileged scaffold in drug discovery, demonstrating a wide spectrum of biological activities. rsc.orgajrconline.orgwisdomlib.orgrsc.orgnih.govnih.gov Its presence in numerous natural products and synthetic compounds has drawn considerable attention from medicinal chemists. wikipedia.org The unique electronic properties of the isoxazole ring, including its electron-rich nature and the labile N-O bond, contribute to its diverse reactivity and ability to interact with biological targets. nih.govresearchgate.net This has led to the development of isoxazole-containing drugs with applications as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgrsc.orgnih.gov

In organic synthesis, isoxazoles serve as versatile intermediates. researchgate.net The isoxazole ring can be readily synthesized through various methods, including 1,3-dipolar cycloaddition reactions and the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632). nih.govresearchgate.netresearchgate.net Furthermore, the isoxazole ring can be cleaved under specific conditions to yield other valuable functional groups, making it a useful synthon for the construction of more complex molecules.

Overview of Substituted Isoxazoles

The synthesis of substituted isoxazoles is a well-established area of organic chemistry, with numerous methods available to introduce a wide array of functional groups onto the isoxazole scaffold. nih.govorganic-chemistry.org These methods allow for the creation of large libraries of isoxazole derivatives for screening in drug discovery programs. The ability to fine-tune the properties of the isoxazole ring through substitution is a key reason for its continued importance in medicinal chemistry.

Historical Context of 4,5-Dimethylisoxazol-3-amine Discovery and Initial Characterization

While the broader history of isoxazole chemistry dates back to the early 20th century with Claisen's synthesis of the parent isoxazole in 1903, the specific history of this compound is less documented in early literature. nih.govfrontiersin.org Its emergence is more recent, likely driven by the increasing interest in substituted isoxazoles for various applications. The synthesis of 3-aminoisoxazoles, the class to which this compound belongs, can be achieved through methods such as the reaction of β-ketonitriles with hydroxylamine. nih.gov

The initial characterization of this compound would have involved standard analytical techniques to confirm its structure and purity. These methods typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to elucidate the molecular structure and elemental analysis to determine its empirical formula.

Research Gaps and Future Directions in this compound Studies

Despite the growing interest in substituted isoxazoles, there are still research gaps in the specific study of this compound. While it is used as a building block in the synthesis of more complex molecules, a comprehensive understanding of its own biological activity profile is not extensively documented in publicly available research. chemicalbook.com

Future research should focus on a more thorough investigation of the pharmacological properties of this compound itself. This could uncover potential therapeutic applications for this specific compound. Furthermore, exploring novel synthetic routes to this compound that are more efficient and environmentally friendly would be a valuable contribution to the field. nih.gov The development of new derivatives based on the this compound scaffold also presents a promising avenue for the discovery of new drug candidates with improved efficacy and selectivity. tandfonline.com For many sulfonamides derived from isoxazoles, the precise mechanism of action remains to be fully elucidated, often relying on in silico predictions. tandfonline.com

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | sigmaaldrich.comnih.gov |

| Molecular Weight | 112.13 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 13999-39-8 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | 4,5-dimethyl-1,2-oxazol-3-amine | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPANVNSDJSUFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161207 | |

| Record name | 4,5-Dimethylisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13999-39-8 | |

| Record name | 4,5-Dimethyl-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13999-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylisoxazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013999398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,5 Dimethylisoxazol 3 Amine

Classical Approaches to Isoxazole (B147169) Ring Formation and Amination at C3 Position

Traditional methods for synthesizing isoxazoles have been well-established for decades. These routes typically involve condensation reactions to form the heterocyclic ring, followed by or concurrent with the introduction of the C3-amino group.

One of the most fundamental and long-standing methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), often referred to as the Claisen isoxazole synthesis. nih.govrsc.orgresearchgate.net This reaction proceeds through the formation of a monoxime intermediate which then cyclizes to form the isoxazole ring. researchgate.net However, when using unsymmetrical 1,3-dicarbonyls, this method can suffer from a lack of regioselectivity, often producing a mixture of isomeric products. nih.gov

Another classical approach that directly installs the 3-amino group is the reaction of β-ketonitriles with hydroxylamine. nih.gov This method provides a direct route to 3-aminoisoxazoles, where the nitrile carbon becomes C3 of the isoxazole ring. nih.govmdpi.com The reaction is typically carried out in an aqueous ethanol (B145695) solution. nih.gov The regioselectivity of the cyclization can be influenced by reaction conditions such as pH. nih.govorganic-chemistry.org For instance, studies on related β-oxoalkanonitriles have shown that the reaction with hydroxylamine hydrochloride in the presence of a base can lead to either 3-aminoisoxazoles or their 5-aminoisoxazole isomers. mdpi.comresearchgate.net

Table 1: Classical Condensation Reactions for 3-Aminoisoxazole (B106053) Formation

| Precursor Type | Reagent | Product | Key Features |

|---|---|---|---|

| β-Diketone | Hydroxylamine | Isoxazole | Fundamental method; potential for regioisomeric mixtures. nih.gov |

An alternative to building the ring from acyclic precursors is the chemical modification of an already-formed isoxazole ring. This strategy is particularly useful when the required substituted isoxazole core is accessible. Three main routes have been reported for the synthesis of 4,5-dimethylisoxazol-3-amine using this approach. acs.orgacs.org

A second, more regioselective strategy involves the metalation and subsequent methylation of a protected 3-amino-5-methylisoxazole. acs.orgacs.org This route, developed by researchers at Shionogi, starts with the readily available 3-amino-5-methylisoxazole, which is first protected with a tert-butyloxycarbonyl (BOC) group. acs.orgacs.org Directed metallation followed by quenching with a methylating agent installs the methyl group at the C4 position, and subsequent deprotection yields the target compound without the risk of forming the 5-amino regioisomer. acs.orgacs.org

A third classical functionalization method is the nucleophilic substitution of a leaving group, such as a halogen, at the C3 position. The synthesis of 3-aminoisoxazoles can be achieved through the reaction of 3-bromoisoxazolines with amines, followed by an oxidation step to aromatize the ring. nih.govresearchgate.net

Table 2: Functionalization of Pre-formed Isoxazoles for this compound

| Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| 4,5-Dimethylisoxazole (B3056346) | Isoxazolium salt formation, condensation, oxidation, hydrolysis. acs.orgacs.org | Utilizes a pre-formed core. | Starting material not readily available; harsh steps; potential for isomer formation in variants. acs.orgacs.org |

| 3-Amino-5-methylisoxazole | BOC-protection, metalation, methylation, deprotection. acs.orgacs.org | Readily available starting material; no regioisomeric byproducts. acs.orgacs.org | Multi-step process. |

Modern Synthetic Routes for this compound

Modern synthetic methods aim to overcome the limitations of classical approaches, such as poor regioselectivity and harsh reaction conditions. These routes often employ novel reagents and strategies to construct the desired molecule efficiently and cleanly.

Building the isoxazole ring with the 3-amino group installed from the outset (de novo) is a highly attractive strategy as it can prevent the formation of unwanted regioisomers.

The reaction between β-ketonitriles and hydroxylamine is a classical method, but its modern applications focus on improving control and scope. nih.gov More advanced strategies utilize other doubly electrophilic nitriles. For instance, the reaction of β-bromoacrylonitriles with hydroxyurea (B1673989) has been developed for the convenient preparation of 4- or 5-monoalkyl 3-aminoisoxazoles. acs.orgacs.org The required β-bromoacrylonitriles can be generated in situ from the corresponding 2,3-dibromopropionitrile. acs.orgacs.org

A significant advancement in the synthesis of this compound specifically involves the adaptation of this chemistry. acs.orgacs.orgresearchgate.net A practical, multimole-scale synthesis was developed using technical-grade 2-methyl-2-butenenitrile as the starting material. acs.orgacs.orgresearchgate.net This nitrile serves as a synthetic equivalent to the required β-halo-nitrile precursor.

A key innovation in modern isoxazole synthesis is the use of N-protected hydroxylamine equivalents. acs.orgacs.org These reagents react to form the isoxazole ring but prevent the formation of the isomeric 5-aminoisoxazole, which is a common issue when using hydroxylamine itself. acs.orgacs.org Reagents like hydroxyurea and acetohydroxamic acid function as effective N-protected hydroxylamine equivalents. acs.orgacs.orgresearchgate.net

Practical Large-Scale Synthesis Methods

Synthesis from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

A key strategy in the large-scale synthesis of this compound involves the reaction of a β-bromoacrylonitrile equivalent with an N-protected hydroxylamine equivalent. acs.orgacs.org This method circumvents issues related to the direct use of hydroxylamine, which can lead to isomeric mixtures. acs.org

The process begins with the in situ generation of a β-bromoacrylonitrile intermediate from 2,3-dibromo-2-methylbutyronitrile. acs.org In an optimized procedure, a methanolic solution of the dibromonitrile and acetohydroxamic acid is treated with sodium methoxide (B1231860) solution. The addition is controlled to maintain a gentle reflux. The reaction is characterized by the precipitation of sodium bromide. After several hours of reflux, the solvent is evaporated. The desired product, this compound, is then isolated through extraction and crystallization, yielding a product with greater than 98% purity. acs.org

| Starting Materials | Reagents | Key Conditions | Overall Yield | Purity |

| Technical-grade 2-Methyl-2-butenenitrile | Acetohydroxamic Acid, Sodium Methoxide | Gentle reflux in methanol | 62% | >98% |

This interactive table summarizes the key parameters of the large-scale synthesis.

Role of DBU Treatment in Starting Material Purity

A crucial aspect of this practical synthesis is the initial purification of the starting material. acs.orgresearchgate.net Technical-grade 2-methyl-2-butenenitrile often requires purification to be suitable for the synthesis. acs.org Treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a key feature of the process, ensuring the starting material has an acceptable level of purity for the subsequent reaction steps. acs.orgresearchgate.netresearchgate.net

Regioselective Synthesis and Isomeric Purity Considerations

The synthesis of aminoisoxazoles is often complicated by the formation of regioisomers, which can be difficult to separate. acs.orgdoi.org The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine, for instance, can be influenced by factors such as the nature of the substituents and the pH of the reaction medium. doi.org

Strategies to Avoid Formation of 5-aminoisoxazole Isomers

The formation of the 5-aminoisoxazole isomer, 5-amino-3,4-dimethylisoxazole (B17700), is a significant challenge in the synthesis of this compound. acs.org The separation of these two specific isomers is noted to be particularly difficult. acs.orgacs.org

To circumvent this problem, a highly regioselective strategy is employed. The use of acetohydroxamic acid as an N-protected hydroxylamine equivalent is a cornerstone of this approach. acs.orgacs.orgresearchgate.net This method ensures the unambiguous synthesis of the desired 3-aminoisoxazole, completely avoiding the formation of the 5-amino isomer. acs.orgacs.org In contrast, other synthetic routes that functionalize a pre-existing 4,5-dimethylisoxazole core can produce the isomeric 5-(tert-butylamino)isoxazole, which requires careful handling to prevent contamination of the final product. acs.org The choice of reaction conditions, such as pH, can also dictate the outcome; for example, reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine can yield either the 5-aminoisoxazole or the 3-aminoisoxazole depending on whether the reaction is carried out under standard or weakly basic aqueous conditions, respectively. doi.org

Purification Techniques for Isomeric Mixtures

When isomeric mixtures of aminoisoxazoles are formed, their separation can be challenging. acs.org For some diarylisoxazole isomers, individual compounds have been successfully isolated using column chromatography. doi.org Distinguishing between 3-amino and 5-aminoisoxazole isomers can sometimes be achieved by analyzing their physical and spectral properties. For instance, 3-aminoisomers of diarylisoxazoles have been observed to have melting points up to 15–20 °C higher than their 5-amino counterparts. doi.org Additionally, their NMR spectra show distinct differences in the chemical shifts of the NH2-group protons. doi.org However, due to the difficulty in separating the specific isomers this compound (1) and 5-amino-3,4-dimethylisoxazole (6), the most effective strategy is to employ a synthetic route that prevents the formation of the undesired isomer altogether. acs.orgacs.org

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided context, general green strategies for isoxazole synthesis are being developed. researchgate.netrsc.org These approaches focus on improving reaction efficiency, reducing energy consumption, and minimizing waste and the use of hazardous substances. researchgate.netelifesciences.org

Promising green techniques applicable to isoxazole synthesis include:

Microwave-assisted synthesis: This method can enhance reaction rates, improve product yields, and increase selectivity compared to conventional heating. nih.govbenthamdirect.comrasayanjournal.co.in

Ultrasonic irradiation (Sonochemistry): Ultrasound can accelerate reaction kinetics, reduce byproduct formation, and allow for the use of greener solvents. elifesciences.org Key advantages include shorter reaction times and higher atom economy. elifesciences.org

Use of Greener Solvents: A greener route for a related compound, isoxazolopyridin-3-amine, involves the reaction of 2-fluoronicotinonitrile with acetohydroxamic acid in water, highlighting the potential for replacing traditional organic solvents. researchgate.net The use of deep eutectic solvents (DES) has also been explored for the synthesis of 3,5-disubstituted isoxazoles. core.ac.uk

These methodologies represent potential avenues for developing more environmentally benign syntheses of this compound in the future.

Reactivity and Derivatization of 4,5 Dimethylisoxazol 3 Amine

Amination Reactions and Derivatives

The primary amino group of 4,5-Dimethylisoxazol-3-amine is a key site for derivatization. It readily undergoes reactions with various electrophiles to yield a range of functionalized molecules.

One common derivatization is the formation of sulfonamides. For instance, reacting 3-amino-4,5-dimethylisoxazole with sulfonyl chlorides, such as 2-bromobenzenesulfonyl chloride, in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium bicarbonate) yields the corresponding sulfonamide derivative. This reaction proceeds by deprotonation of the amine followed by nucleophilic attack on the sulfonyl chloride.

The amino group can also be protected, a common strategy in multi-step synthesis. A standard method involves reacting the amine with tert-butoxycarbonyl anhydride (B1165640) (Boc₂O) to form the tert-butyl carbamate (B1207046) derivative, (4,5-dimethyl-isoxazol-3-yl) carbamic acid tert-butyl ester. chemicalbook.com This protecting group can be subsequently removed under acidic conditions, for example, using trifluoroacetic acid, to regenerate the amine. chemicalbook.com

Furthermore, the amine can participate in more complex multicomponent reactions. The Petasis borono-Mannich reaction, which couples an amine, a carbonyl compound (like salicylaldehyde), and a boronic acid, can be utilized to form diverse tertiary amines. researchgate.net Reductive amination with various benzaldehydes, mediated by reagents like sodium cyanoborohydride (NaBH₃CN), is another pathway to synthesize N-substituted derivatives. frontiersin.org

Table 1: Examples of Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Type | Source(s) |

| Sulfonylation | 2-Bromobenzenesulfonyl chloride, NaHCO₃ | Sulfonamide | |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-butyl carbamate | chemicalbook.com |

| Reductive Amination | Benzaldehydes, NaBH₃CN | Substituted secondary/tertiary amines | frontiersin.org |

| Amide Formation | Carboxylic acids, EDCI, HOBT | Amides | frontiersin.org |

Cycloaddition Reactions Involving the Isoxazole (B147169) Ring

The most significant cycloaddition reaction associated with the this compound scaffold is the one that forms the isoxazole ring itself. The heterocyclic core is commonly synthesized via a [3+2] cycloaddition reaction. This process typically involves the reaction of a nitrile oxide with an alkyne. smolecule.com Alternatively, the cyclization of β-diketone precursors like acetylacetone (B45752) with hydroxylamine (B1172632) under reflux conditions is a well-established method to produce the 3-amino-4,5-dimethylisoxazole structure.

While the pre-formed isoxazole ring can participate in cycloaddition reactions, this often requires ring-opening or specific activation. Research into formal [3+2] cycloaddition reactions between ynamides and isoxazolamines to yield pyrrole (B145914) derivatives has been explored. However, studies using isoxazol-3-amine isomers have resulted in complex mixtures, indicating that this transformation is not straightforward for this compound under the reported conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Nucleus

The isoxazole ring is considered an electron-deficient aromatic system, which generally makes it susceptible to nucleophilic attack, provided a suitable leaving group is present. wikipedia.orgmasterorganicchemistry.com For nucleophilic aromatic substitution (SₙAr) to occur on the 4,5-dimethylisoxazole (B3056346) nucleus, a derivative bearing a leaving group (e.g., a halogen) would typically be required. wikipedia.org The electron-withdrawing nature of the isoxazole ring would then facilitate the displacement of this leaving group by a nucleophile. masterorganicchemistry.com

Conversely, electrophilic aromatic substitution on the isoxazole ring is less common due to the ring's electron-deficient character. However, the presence of the electron-donating amino group and the two methyl groups increases the electron density of the ring, potentially enabling electrophilic substitution under certain conditions. Studies on the reaction of other amino-heterocycles like 2-aminothiazole (B372263) with superelectrophiles have shown that electrophilic substitution can occur on the heterocyclic ring. arabjchem.org The precise regioselectivity of such substitutions on the 4,5-dimethylisoxazole ring would be directed by the combined influence of the amino and methyl substituents. Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the most likely sites for electrophilic or nucleophilic attack.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation, and derivatives of this compound are valuable substrates in this context. These reactions typically require an activated derivative, most commonly a halogenated isoxazole, to participate in catalytic cycles involving metals like palladium or copper. nih.gov

For example, Suzuki-Miyaura reactions can be used to attach new aryl or heteroaryl groups to the isoxazole core. This would involve the palladium-catalyzed coupling of a halo-isoxazole derivative with an organoboron compound. nih.govuwindsor.ca Similarly, Stille coupling (using organostannanes) and Kumada coupling (using Grignard reagents) are other potential methods for functionalizing halogenated isoxazole intermediates. nih.gov

The synthesis of the necessary precursors has been demonstrated. For instance, 4-bromo-3,5-dimethylisoxazole (B80238) can be converted into an organozinc reagent. thieme-connect.com This zinc species can then undergo copper(I)-mediated oxidative amination reactions to form new C-N bonds, showcasing the utility of these derivatives in modern synthetic methodologies. thieme-connect.com

Reaction Kinetics and Mechanisms of this compound and its Derivatives

Detailed kinetic studies provide quantitative insight into the reactivity of chemical compounds. While specific kinetic data for this compound is limited, extensive research has been conducted on its close isomer, 5-amino-3,4-dimethylisoxazole (B17700) , providing valuable information on the nucleophilic character of this class of compounds. arabjchem.orgresearchgate.netlongdom.org

The nucleophilic reactivity of heterocyclic amines, including the isomer 5-amino-3,4-dimethylisoxazole, has been systematically investigated through kinetic studies of their reaction with the powerful electrophile 4,6-dinitrobenzofuroxan (DNBF) in acetonitrile (B52724). arabjchem.orglongdom.orgelsevierpure.com These reactions, monitored by UV-Vis spectrophotometry, result in the formation of colored Meisenheimer-type anionic σ-complexes. arabjchem.orgresearchgate.net

The reaction between DNBF and the amine proceeds via a C-N bond-forming step, and the rate can be measured by observing the appearance of the σ-adduct. arabjchem.orgresearchgate.net The study found that the reaction follows second-order kinetics, being first-order in both the amine and DNBF. researchgate.net Among the five heterocyclic amines tested, 5-amino-3,4-dimethylisoxazole was found to be more reactive than 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) but less reactive than 2-aminobenzothiazole, 2-aminothiazole, and 2-aminopyrimidine. arabjchem.orgresearchgate.net

The kinetic data from the reactions with DNBF allows for the quantitative ranking of these amines on established nucleophilicity scales, such as the one developed by Herbert Mayr. arabjchem.orgmasterorganicchemistry.com By applying the equation log k (20 °C) = sₙ(N + E) , where k is the second-order rate constant, the nucleophilicity parameter N for each amine can be determined. arabjchem.org

For the isomer 5-amino-3,4-dimethylisoxazole, the second-order rate constant (k₁) for its reaction with DNBF in acetonitrile at 20°C was determined to be 4.53 × 10⁻² dm³ mol⁻¹ s⁻¹. arabjchem.org This value allows for its placement on a comprehensive nucleophilicity scale, enabling direct comparison with a wide range of n-, π-, and σ-nucleophiles. arabjchem.orgresearchgate.netresearchgate.net

Table 2: Kinetic Data for the Reaction of Heterocyclic Amines with DNBF in Acetonitrile at 20°C

| Heterocyclic Amine | Second-Order Rate Constant (k₁) (dm³ mol⁻¹ s⁻¹) | Relative Reactivity Order | Source(s) |

| 2-Aminopyrimidine | 36.43 | 1 (Most Reactive) | arabjchem.org |

| 2-Aminothiazole | 1.14 | 2 | arabjchem.org |

| 2-Aminobenzothiazole | 2.40 × 10⁻¹ | 3 | arabjchem.org |

| 5-Amino-3,4-dimethylisoxazole | 4.53 × 10⁻² | 4 | arabjchem.orgresearchgate.net |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 1.65 × 10⁻³ | 5 (Least Reactive) | arabjchem.org |

| Data for the isomer of the title compound. |

Formation of Schiff Bases from the Amine Functionality

The primary amine group at the 3-position of the this compound core is a key functional handle for derivatization. One of the fundamental reactions involving this amine is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. These compounds, characterized by the azomethine (-C=N-) group, are significant intermediates in organic synthesis. nepjol.info

The general synthesis of these Schiff bases involves the reaction of a primary amine with a carbonyl compound. mdpi.com This reactivity is demonstrated in isoxazole derivatives, where the amino group readily condenses with various aldehydes. For instance, the related compound 5-amino-3,4-dimethylisoxazole reacts with 9-ethyl-9H-carbazole-3-carbaldehyde in refluxing ethanol (B145695), sometimes with an acid catalyst, to yield the corresponding N-substituted imine. mdpi.com

A typical procedure involves heating an equimolar mixture of the isoxazole amine and an appropriate aldehyde in a solvent such as ethanol. mdpi.com The reaction with anthracene-9-carbaldehyde and 5-amino-3,4-dimethylisoxazole, for example, is carried out by heating the reactants at 80°C for two hours. mdpi.com Similarly, microwave irradiation has been employed as an alternative heating method to promote the condensation between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and heterocyclic amines like 5-amino-3,4-dimethylisoxazole. scispace.com The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.commdpi.com

Table 1: Examples of Schiff Base Synthesis with Isoxazole Amines This table presents data for analogous reactions involving the isomeric 5-amino-3,4-dimethylisoxazole, illustrating the general reactivity of the amine functionality on the isoxazole ring.

| Reactant A | Reactant B | Product | Reaction Conditions |

|---|---|---|---|

| 5-Amino-3,4-dimethylisoxazole | 9-Ethyl-9H-carbazole-3-carbaldehyde | N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | Reflux in ethanol with acetic acid catalyst for 5 hours. mdpi.com |

| 5-Amino-3,4-dimethylisoxazole | Anthracene-9-carbaldehyde | Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine | Heated in ethanol at 80°C for 2 hours. mdpi.com |

Sulfonation and Sulfonyl Chloride Derivatives

The amine functionality of this compound readily reacts with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides (R-SO₂-NH-R'). This reaction is a robust method for creating a stable linkage between the isoxazole core and various aryl or alkylsulfonyl groups. Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry. nih.gov

The synthesis of sulfonamides from this compound is typically achieved by nucleophilic substitution. A general synthetic procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (DCM), and adding a base to deprotonate the amine, thereby increasing its nucleophilicity. Commonly used bases include triethylamine (B128534) or an aqueous solution of sodium bicarbonate. nih.gov The sulfonyl chloride is then added dropwise, often at reduced temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions. nih.gov After stirring for several hours, the resulting sulfonamide product is isolated through standard workup procedures, such as extraction and purification by column chromatography or recrystallization.

For example, the reaction of this compound with 2-bromobenzenesulfonyl chloride in a two-phase system of dichloromethane and aqueous sodium bicarbonate yields the corresponding sulfonamide. Another documented synthesis is the reaction with phenylsulfonyl chloride derivatives in the presence of triethylamine to form N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamides. nih.gov

In a different context, the isoxazole ring itself can be derivatized to bear a sulfonyl chloride group. The sulfochlorination of 3,5-dimethylisoxazole (B1293586), for instance, has been shown to occur at the 4-position of the ring, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This reactive intermediate can then be further functionalized, for example, by reacting with other amines to create a different class of sulfonamide derivatives. nih.gov

Table 2: Synthesis of Sulfonamide Derivatives

| Amine Reactant | Sulfonyl Chloride Reactant | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Aryl sulfonyl chloride | 4-Amino-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide | Triethylamine, anhydrous DCM, ice bath. nih.gov |

| This compound | 2-Bromobenzenesulfonyl chloride | 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide | Aqueous sodium bicarbonate, DCM, 0–5°C to room temperature. |

Computational and Theoretical Studies on 4,5 Dimethylisoxazol 3 Amine and Its Analogs

Quantum Chemical Calculations: Methodologies Applied to Analogs

Theoretical investigations into isoxazole (B147169) derivatives consistently employ a set of powerful computational tools to elucidate their molecular and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

For analogs of 4,5-Dimethylisoxazol-3-amine, Density Functional Theory (DFT) is the method of choice for optimizing molecular geometry and understanding the electronic structure. worldscientific.com Specifically, the B3LYP functional combined with a basis set such as 6-31+G(d,p) is commonly used to perform these calculations. worldscientific.com This approach allows for the precise determination of bond lengths, bond angles, and dihedral angles of the molecule in its ground state. While specific optimized geometry parameters for this compound are not available in the literature, this computational level would be the standard for such a determination.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For isoxazole derivatives, these orbitals are calculated using the results from DFT computations. worldscientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Research on analogous compounds details the visualization and energy levels of these orbitals, but specific data for this compound is not documented.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. These maps are generated from the DFT-calculated electron density. In studies of similar isoxazole compounds, MEP analysis identifies the electron-rich (negative potential, typically red or yellow) and electron-poor (positive potential, typically blue) regions of the molecule. worldscientific.com For this compound, one would anticipate that the nitrogen and oxygen atoms of the isoxazole ring and the exocyclic amine group would be regions of negative potential, indicating sites susceptible to electrophilic attack.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry also provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C) from first principles. worldscientific.com These calculations are typically performed on the DFT-optimized geometry of the molecule. The computed chemical shifts for analogs are often compared with experimental spectra to validate the computational model. While experimental NMR data for derivatives of this compound exist, a direct computational-experimental correlation for the parent compound is not found in the literature. nih.gov

Vibrational Analysis (FT-IR, FT-Raman)

Theoretical vibrational frequencies are calculated using DFT methods to predict the appearance of Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. worldscientific.com The calculations provide the frequencies and intensities of the vibrational modes of the molecule. These predicted spectra for isoxazole analogs are often scaled by an empirical factor to better match experimental results, aiding in the assignment of observed spectral bands to specific molecular vibrations. worldscientific.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. uni-muenchen.dedergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the extent of electron delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The energetic significance of these interactions is estimated using second-order perturbation theory; a higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. nih.govwisc.edu

In studies of isoxazole derivatives, such as the closely related 3,5-dimethylisoxazole (B1293586) (DMI), NBO analysis highlights significant hyperconjugative interactions that contribute to molecular stability. For DMI, a prominent interaction occurs between the lone pair electrons of the oxygen atom (LP(1) O2) and the antibonding orbitals of the adjacent C1-N3 and C5-C6 bonds. These delocalizations, represented as LP(1) O2 → π(C1-N3) and LP(1) O2 → π(C5-C6), result in stabilization energies that underscore the electronic delocalization within the isoxazole ring.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 3,5-dimethylisoxazole (DMI)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O2 | π(C1-N3) | 25.04 |

| LP(1) O2 | π(C5-C6) | 19.87 |

| LP(1) N3 | π(C1-O2) | 34.34 |

| LP(1) N3 | π(C4-C5) | 27.65 |

Note: Data is representative of isoxazole ring systems based on computational studies of analogs like 3,5-dimethylisoxazole. E(2) represents the stabilization energy from donor-acceptor interactions. researchgate.net

Reactivity Descriptors (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. semanticscholar.org Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net

To identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack, Fukui functions are employed. faccts.deresearchgate.net These functions describe the change in electron density at a particular point in a molecule with respect to a change in the total number of electrons. researchgate.netuchile.cl Condensed Fukui functions provide a value for each atom, pinpointing the most reactive centers. researchgate.net

fk+ : Measures reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a site that is more susceptible to attack by a nucleophile.

fk- : Measures reactivity towards an electrophilic attack (electron donation). A higher value indicates a site more likely to be attacked by an electrophile.

fk0 : Measures reactivity towards a radical attack .

For analogs like 3,5-dimethylisoxazole (DMI), calculations show that the C4 atom often has the highest Fukui function value for electrophilic attack (fk-), making it the most probable site for reaction with electrophiles. For nucleophilic attack (fk+), the C5 atom is typically the most reactive site. Molecular Electrostatic Potential (MEP) maps complement this analysis by visualizing the charge distribution, where negative potential (red) regions indicate susceptibility to electrophilic attack and positive potential (blue) regions are favorable for nucleophilic attack. researchgate.net

Table 2: Calculated Reactivity Descriptors for 3,5-dimethylisoxazole (DMI)

| Parameter | Value (eV) |

| HOMO Energy | -7.65 |

| LUMO Energy | -0.83 |

| Energy Gap (HOMO-LUMO) | 6.82 |

| Ionization Potential (I) | 7.65 |

| Electron Affinity (A) | 0.83 |

| Chemical Hardness (η) | 3.41 |

| Electrophilicity Index (ω) | 2.47 |

Note: Data derived from DFT/B3LYP/6-31+G(d,p) calculations for the analog 3,5-dimethylisoxazole. researchgate.net

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Materials with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic technologies. dergipark.org.tr The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values can interact with high-intensity light to produce new frequencies, a phenomenon essential for applications like frequency conversion. mdpi.com

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. dtic.mil The calculations typically involve determining the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net For a molecule to exhibit a strong NLO response, it often requires a significant intramolecular charge transfer (ICT), which can be facilitated by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. worldscientific.com

Studies on isoxazole derivatives have shown their potential as NLO materials. For instance, theoretical investigations of 3,5-dimethylisoxazole (DMI) and its derivative, 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) (CDMI), have been performed. The introduction of a chloromethyl group in CDMI was found to increase the total dipole moment and significantly enhance the first hyperpolarizability compared to DMI. worldscientific.com This enhancement suggests that strategic functionalization of the isoxazole ring can effectively tune its NLO properties. The calculated hyperpolarizability of such derivatives can be many times greater than that of urea, a standard reference material for NLO studies. worldscientific.com

Table 3: Calculated NLO Properties for Isoxazole Analogs

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, esu) | Hyperpolarizability (β, esu) |

| DMI | 3.44 | 7.82 x 10-24 | 1.34 x 10-30 |

| CDMI | 4.21 | 9.58 x 10-24 | 2.21 x 10-30 |

Note: Data derived from DFT/B3LYP/6-31+G(d,p) calculations for 3,5-dimethylisoxazole (DMI) and 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI). worldscientific.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. biointerfaceresearch.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction. researchgate.netresearchgate.net

In the context of this compound and its analogs, these simulations are used to explore their potential as inhibitors of specific enzymes. For example, computational studies on 3,5-dimethylisoxazole (DMI) and 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI) have been conducted to evaluate their binding to the active site of the neuraminidase enzyme, a target in influenza therapy. researchgate.net

Docking studies reveal the specific amino acid residues within the receptor's active site that form hydrogen bonds and hydrophobic interactions with the ligand. nih.gov For the isoxazole analogs, key interactions often involve hydrogen bonding with residues like Arginine and Tyrosine, and hydrophobic interactions with Alanine and Isoleucine. The binding energy, calculated from the docking simulation, provides an estimate of the ligand's affinity for the receptor. A lower binding energy typically corresponds to a more stable and potent inhibitor. researchgate.net MD simulations further validate these findings by tracking parameters like the root-mean-square deviation (RMSD) of the complex, which indicates its stability throughout the simulation. researchgate.net

Table 4: Molecular Docking Results for Isoxazole Analogs with Neuraminidase

| Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| DMI | -6.1 | Arg118, Tyr406, Arg371, Glu119, Asp151, Arg152, Trp178, Arg292 |

| CDMI | -6.5 | Arg118, Tyr406, Arg371, Glu119, Asp151, Arg152, Trp178, Arg292 |

Note: Data represents findings from molecular docking simulations of 3,5-dimethylisoxazole (DMI) and 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI) with the neuraminidase active site. researchgate.net

Applications of 4,5 Dimethylisoxazol 3 Amine in Medicinal Chemistry

Development of Biologically Active Compounds

The 4,5-dimethylisoxazole (B3056346) moiety is a versatile scaffold used in the preparation of numerous compounds with significant biological activities. chemicalbook.comprotheragen.ai Its structural features, including the isoxazole (B147169) ring, are recognized for their potential in creating therapeutic agents. This has led to its incorporation into various molecules targeting a range of diseases. Specifically, derivatives have been explored for their potential as antimicrobial and antitumor agents. The isoxazole ring itself is a component of several established drugs, highlighting its importance as a pharmacophore. nih.gov

Role in Endothelin Receptor Antagonists

A significant application of 4,5-Dimethylisoxazol-3-amine is in the synthesis of endothelin (ET) receptor antagonists. chemicalbook.comprotheragen.ai These antagonists block the activity of endothelin, a peptide involved in vasoconstriction. The 4,5-dimethylisoxazole group is a key component in a class of biphenylsulfonamide ET receptor antagonists.

Research has led to the discovery of highly potent and selective antagonists for the endothelin-A (ETA) receptor. bindingdb.orgresearchgate.net One such compound, Edonentan (BMS-207940), incorporates the 4,5-dimethylisoxazol-3-ylsulfamoyl group and has demonstrated high potency and oral activity as a selective ETA antagonist. nih.govncats.io Structure-activity relationship (SAR) studies have shown that substituting the biphenylsulfonamide structure with an oxazole (B20620) ring enhances both potency and metabolic stability. researchgate.net Further modifications, such as adding an acylaminomethyl group, resulted in subnanomolar ETA-selective antagonists. researchgate.net Another related compound, BMS-1, a dual angiotensin-1 and endothelin-A receptor antagonist, also features the 4,5-dimethyl-isoxazol-3-ylsulfamoyl moiety. nih.gov

| Compound Name | Target Receptor(s) | Key Structural Feature | Reported Potency/Activity |

| Edonentan (BMS-207940) | Endothelin-A (ETA) Receptor | N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide | Highly potent and selective ETA antagonist. ncats.io |

| BMS-1 | Angiotensin-1 & Endothelin-A Receptors | 2-{Butyryl-[2'-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide | Potent dual-acting antagonist. nih.gov |

| BMS-187308 | Endothelin-A (ETA) Receptor | 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide | Orally active ETA antagonist. bindingdb.org |

Integration into Kinase Inhibitors

The 4,5-dimethylisoxazole scaffold is a privileged structure in the design of various kinase inhibitors, which are critical in cancer therapy for their ability to block enzymes that promote cell growth.

Aurora Kinase Inhibitors (e.g., in anti-cancer agents)

Aurora kinases are a family of enzymes that play a vital role in cell division, and their overactivity is linked to many cancers. nih.govnih.govsci-hub.se Consequently, inhibiting these kinases is a promising strategy for cancer treatment. researchgate.net The 3,5-dimethylisoxazole (B1293586) moiety has been incorporated into novel kinase inhibitors. For instance, a compound featuring a (3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy) group, specifically 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (B126) (12Aj), has been identified as a potent inhibitor of both Aurora A and Aurora B kinases. researchgate.net This compound exhibited strong antiproliferative effects against several human cancer cell lines, including HeLa and HepG2. researchgate.net

BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that regulate gene transcription and are considered promising targets for cancer therapy. The 3,5-dimethylisoxazole ring acts as an effective mimic for acetylated lysine (B10760008), a key interaction for bromodomain binding. researchgate.netnih.govacs.org This has led to the development of potent inhibitors of the BET bromodomain family. nih.gov

Researchers have optimized 3,5-dimethylisoxazole derivatives to create potent BET inhibitors with good ligand efficiency. nih.gov For example, iBET-151, which contains the 3,5-dimethylisoxazole ring, is a known BET inhibitor. researchgate.net Further studies have produced 1,5-naphthyridine (B1222797) derivatives with this isoxazole moiety that show potent inhibition of the BET family. pdbj.org A series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized, with compound DDT26 emerging as a potent BRD4 inhibitor with significant anti-proliferative activity against breast cancer cell lines. frontiersin.org

CBP/p300 Bromodomain Inhibitors

The CREB-binding protein (CBP) and the p300 protein are closely related transcriptional coactivators that also contain a bromodomain. edpsciences.orgedpsciences.org These proteins are attractive targets in oncology. The 3,5-dimethylisoxazole scaffold served as a starting point for developing the first potent and selective inhibitors for the CBP/p300 bromodomain. edpsciences.orgedpsciences.orgnih.gov

The compound SGC-CBP30 was developed from an acetyl-lysine mimetic moiety based on 3,5-dimethylisoxazole. edpsciences.orgedpsciences.org This compound and its derivatives have shown good selectivity for the CBP bromodomain over others and demonstrate significant inhibition in various tumor cells. edpsciences.orgedpsciences.org Researchers have also developed dimethylisoxazole-attached imidazo[1,2-a]pyridine (B132010) inhibitors, identifying a potent and selective CBP/p300 bromodomain inhibitor named UMB298. nih.gov The isoxazole component of these inhibitors forms a critical hydrogen bond within the binding site, mimicking the natural interaction. nih.gov

Incorporation into Anti-proliferative Agents for Cancer Therapy

The integration of the 4,5-dimethylisoxazole core into various molecular frameworks has yielded numerous compounds with potent anti-proliferative activity against cancer cells. This activity is often, but not exclusively, linked to the inhibition of kinases and bromodomains.

Studies have shown that compounds containing the 3,5-dimethylisoxazole ring exhibit significant antitumor and anti-proliferative activities. researchgate.net For example, benzopyran-4-one-isoxazole hybrid compounds displayed potent growth inhibitory activity against several cancer cell lines while being minimally cytotoxic to normal cells. nih.gov Specifically, compounds like 5a and 5c from this series were potent against all tested cancer cell lines. nih.gov

Furthermore, BET bromodomain inhibitors containing the 3,5-dimethylisoxazole moiety have demonstrated strong antiproliferative effects in acute myeloid leukemia (AML) cells. acs.org The compound DDT26, a BRD4 inhibitor, not only showed potent inhibitory effects on breast cancer cell lines like MCF-7 and MDA-MB-231 but also induced DNA damage and arrested the cell cycle. frontiersin.org The Aurora kinase inhibitor 12Aj, which also contains the dimethylisoxazole group, showed potent antiproliferative activities against U38, HeLa, HepG2, and LoVo cancer cells. researchgate.net

| Compound/Series | Target/Mechanism | Cancer Cell Line(s) | Reported Activity |

| 12Aj | Aurora A & B Kinase Inhibitor | HeLa, HepG2, LoVo, U38 | Potent antiproliferative activity (IC50 values from 1.34 to 11.5 µM). researchgate.net |

| DDT26 | BRD4 Inhibitor | MDA-MB-231, MDA-MB-468, MCF-7 | Robust inhibitory effects on all three breast cancer cell lines. frontiersin.org |

| Phenol/Acetate Derivatives of 3,5-dimethylisoxazole | BET Bromodomain Inhibitors | MV4;11 (AML) | Strong antiproliferative effects. acs.org |

| Benzopyran-4-one-isoxazole hybrids (e.g., 5a, 5c) | General Anticancer | Various (e.g., MDA-MB-231) | Significant antiproliferative activities, selective for cancer cells over normal cells. nih.gov |

Contributions to Novel Scaffold Design for Drug Discovery

The chemical compound this compound and its derivatives are significant in the field of medicinal chemistry, particularly in the creation of new molecular frameworks for drug development. vulcanchem.comchemicalbook.com The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold. This structural motif is present in a variety of pharmaceuticals and biologically active compounds. mdpi.com

Researchers have utilized the 3,5-dimethylisoxazole group, a related isomer, to develop new classes of bromodomain ligands. acs.org This has led to the design of compounds with a 9H-pyrimido[4,5-b]indole core structure, which has shown high binding affinities to BET proteins. acs.org The 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine, which is crucial for its interaction with bromodomains. acs.orgnih.govacs.org This discovery has paved the way for the development of selective inhibitors for the BET family and CREBBP bromodomains. nih.gov

By modifying the substituents on the isoxazole core, scientists can fine-tune the potency and selectivity of these compounds. For example, the introduction of a 3,5-dimethylisoxazole group at the R2 position of an imidazo[1,2-a]pyridine scaffold resulted in compounds with selective micromolar inhibitory activity against the CBP bromodomain over BRD4. escholarship.org

Furthermore, the 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been used in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds, which are precursors to potent BET inhibitors. acs.org The development of a triazinoindole scaffold capable of inhibiting BRD4 also incorporates the dimethylisoxazole substituent as a chemomimetic of N-acetylated lysine residues. acs.org

The versatility of the isoxazole scaffold is further demonstrated by its use in creating hybrid molecules, such as those combining isoxazole and thiazolidine-4-one, which have shown potential as antioxidant, anti-inflammatory, and analgesic agents. researchgate.net

Here is an interactive data table summarizing the applications of this compound in novel scaffold design:

| Application | Scaffold/Compound Class | Target | Reference |

| Bromodomain Ligands | 3,5-Dimethylisoxazoles | BET Bromodomains, CREBBP | acs.orgacs.orgnih.gov |

| BET Inhibitors | 9H-pyrimido[4,5-b]indole | BET Proteins | acs.org |

| Selective CBP Inhibitors | Imidazo[1,2-a]pyridine | CBP Bromodomain | escholarship.org |

| Potent BET Inhibitors | Triazinoindole | BRD4 | acs.orgnih.gov |

| Hybrid Molecules | Isoxazole-Thiazolidine-4-one | Not Specified | researchgate.net |

Use as an Acetyl Lysine Mimic in Protein-Ligand Interactions

A significant application of the 3,5-dimethylisoxazole moiety, an isomer of this compound, is its role as a mimic of acetylated lysine (KAc) in protein-ligand interactions. acs.orgnih.govescholarship.org This mimicry is crucial in the context of epigenetics, where bromodomains, the "readers" of the histone code, recognize and bind to acetylated lysine residues on histone tails. nih.govamphoteros.com

The 3,5-dimethylisoxazole group effectively displaces acetylated histone-mimicking peptides from bromodomains. acs.orgnih.gov X-ray crystallographic analysis has revealed the specific interactions responsible for this activity. The isoxazole oxygen atom forms a hydrogen bond with the amine group of a conserved asparagine residue (N140 in BRD4(1) and N1168 in CREBBP) within the KAc-binding pocket. acs.orgescholarship.org The isoxazole nitrogen atom also interacts with a conserved tyrosine residue (Y97 in BRD4(1) and Y1125 in CREBBP) through a structured water molecule. acs.orgescholarship.org

This ability to mimic acetylated lysine has been exploited to develop potent and selective inhibitors of bromodomains. acs.orgamphoteros.com By incorporating the 3,5-dimethylisoxazole scaffold, researchers have created compounds that can outcompete the natural peptide partners of bromodomains, leading to downstream effects on gene transcription. amphoteros.com

The effectiveness of the 3,5-dimethylisoxazole moiety as a KAc mimic has been further confirmed by its incorporation into isoxazole-derived amino acids. nih.govnih.gov These amino acids have been shown to displace acetyl-lysine-containing peptides from various bromodomains, including BAZ2A, BRD4(1), and BRD9. nih.govnih.gov When incorporated into histone H4-mimicking peptides, these isoxazole-containing amino acids demonstrated increased affinity for BRD4(1). nih.gov

The following table details the key interactions of the 3,5-dimethylisoxazole moiety as an acetyl lysine mimic:

| Interacting Atom/Group (Isoxazole) | Interacting Residue (Bromodomain) | Type of Interaction | Reference |

| Isoxazole Oxygen | Conserved Asparagine (e.g., N140 in BRD4, N1168 in CREBBP) | Hydrogen Bond | acs.orgescholarship.org |

| Isoxazole Nitrogen | Conserved Tyrosine (e.g., Y97 in BRD4, Y1125 in CREBBP) | Water-mediated Hydrogen Bond | acs.orgescholarship.org |

Investigation in Treatment of Epilepsy and Neuropathic Pain (as a precursor to compounds like Pregabalin)

While this compound itself is not directly used for treating epilepsy and neuropathic pain, its structural isomer, 3,5-dimethylisoxazole, serves as a key precursor in the synthesis of compounds like (S)-Pregabalin. bg.ac.rsresearchgate.net Pregabalin (B1679071) is an anticonvulsant and analgesic drug widely used for the treatment of neuropathic pain, partial seizures, and fibromyalgia. beilstein-journals.orgnih.gov

The synthesis of (S)-Pregabalin can be achieved through a multi-step process starting from 3,5-dimethylisoxazole. bg.ac.rsresearchgate.net A key step in this synthesis involves the nitration of 3,5-dimethylisoxazole to form 3,5-dimethyl-4-nitroisoxazole. bg.ac.rsgrafiati.com This intermediate is then utilized in subsequent reactions to construct the chiral center of the pregabalin molecule. grafiati.com

Derivatives of γ-aminobutyric acid (GABA), such as pregabalin, are important medicines for central nervous system disorders. beilstein-journals.org Research has also explored derivatives of pregabalin, such as 4-methylpregabalin, which has shown higher activity than pregabalin in some studies. beilstein-journals.org The synthesis of these derivatives can also involve organocatalytic Michael additions to nitroalkenes, highlighting the importance of nitro-isoxazole intermediates. beilstein-journals.org

Although clinical trial evidence strongly supports the use of gabapentin (B195806) and pregabalin for certain neuropathic pain conditions, it is important to note that other antiepileptic drugs have shown insufficient evidence of efficacy. nih.gov

Analytical Methodologies for 4,5 Dimethylisoxazol 3 Amine and Its Derivatives

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 4,5-Dimethylisoxazol-3-amine from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable tools, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with a mass spectrometer, is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the amine group, this compound may exhibit poor chromatographic behavior, such as peak tailing, on standard non-polar GC columns. To address this, derivatization is often employed to increase the volatility and thermal stability of the analyte.

Common derivatization techniques for amines include silylation and acylation. Silylation involves replacing the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation introduces an acyl group, and reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used. These derivatization methods create less polar and more volatile derivatives that are more amenable to GC-MS analysis. The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from byproducts.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups present in the compound.

While comprehensive, publicly available spectral data for this compound is limited, information can be inferred from data available for its isomers and related compounds. For instance, the PubChem database contains an entry for 5-Amino-3,4-dimethylisoxazole (B17700) which includes mass spectrometry and NMR data. The mass spectrum of this isomer shows a molecular ion peak, confirming its molecular weight, and a characteristic fragmentation pattern.

Infrared spectroscopy provides information about the functional groups present in a molecule. The PubChem entry for this compound mentions the availability of an FTIR spectrum, which would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the methyl groups, and vibrations associated with the isoxazole (B147169) ring.

UV-Visible spectroscopy can provide information about the electronic transitions within the molecule. The UV-Vis absorption spectrum of a Schiff base derivative of 5-amino-3,4-dimethylisoxazole has been reported, which can give an indication of the chromophoric properties of the isoxazole amine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting its molecular structure. The key resonances would include:

Methyl Protons: Two distinct singlets corresponding to the methyl groups at the C4 and C5 positions of the isoxazole ring. The chemical shifts of these protons would be influenced by their position relative to the other substituents.

Amine Protons: A broad singlet for the amino (-NH₂) protons. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In some instances, the addition of D₂O can be used to confirm the identity of this peak, as the protons will exchange with deuterium, causing the signal to disappear. libretexts.org

For derivatives of the related compound 5-methylisoxazol-3-amine, the N-H protons have been observed as broad singlets in the range of 10.1-11.3 ppm, and the methyl group signals were observed in the range of 12.2-14.5 ppm. imist.ma

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms:

Isoxazole Ring Carbons: Three signals corresponding to the C3, C4, and C5 carbons of the isoxazole ring. The C3 carbon, being bonded to the amino group and nitrogen, would likely appear in a specific region of the spectrum. The chemical shifts of C4 and C5 would be influenced by the attached methyl groups.

Methyl Carbons: Two signals for the methyl carbons at the C4 and C5 positions.

In studies of 5-methylisoxazol-3-amine derivatives, the chemical shifts for the C-4 carbon of the isoxazole ring appeared in the range of 95.0-98.0 ppm. imist.ma Generally, sp² hybridized carbons in heterocyclic rings absorb in the downfield region of the spectrum (110-220 ppm), while sp³ hybridized carbons of the methyl groups would be found in the upfield region (0-90 ppm). openstax.org

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to further elucidate the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal proton-proton coupling interactions, although in the case of this compound with its isolated methyl groups, significant correlations might not be observed.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular framework.

While specific 2D NMR data for this compound is not available, these techniques are standard practice in the structural confirmation of novel organic compounds.

Below is an interactive data table summarizing the expected NMR spectral data.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | δ ~2.0-2.5 | Singlet | C4-CH₃ and C5-CH₃ |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | δ ~150-170 | - | C3-N |

| ¹³C | δ ~100-120 | - | C4 and C5 |

| ¹³C | δ ~10-20 | - | C4-CH₃ and C5-CH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com For derivatives of 5-methylisoxazol-3-amine, N-H stretching bands have been observed in the 3290-3300 cm⁻¹ region. imist.ma

C=N Stretching: A characteristic absorption for the carbon-nitrogen double bond within the isoxazole ring.

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond of the amino group. For aliphatic amines, this typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

N-H Bending: A bending vibration for the primary amine group is expected in the region of 1580-1650 cm⁻¹. orgchemboulder.com

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the methyl groups.

A PubChem entry for this compound indicates the availability of an FTIR spectrum, though the specific data is not provided. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show vibrations for the various functional groups. The symmetric vibrations and non-polar bonds often give rise to strong signals in Raman spectra. A PubChem entry for the related isomer, 5-Amino-3,4-dimethylisoxazole, mentions the availability of an FT-Raman spectrum. nih.gov

The following interactive table summarizes the expected IR absorptions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (methyl) | Stretch | 2850 - 3000 |

| C=N (isoxazole) | Stretch | ~1600 - 1650 |

| -NH₂ | Bend (Scissoring) | 1580 - 1650 |

| C-N | Stretch | 1020 - 1250 |

UV-Visible Spectroscopy

Elemental Analysis and Mass Spectrometry (MS)

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₅H₈N₂O, the expected elemental composition would be:

Carbon (C): 53.56%

Hydrogen (H): 7.19%

Nitrogen (N): 24.98%

Oxygen (O): 14.27%

This analysis is critical for confirming the empirical formula of a newly synthesized batch of the compound.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 112.13 g/mol . nih.govsigmaaldrich.com The fragmentation pattern would be characteristic of the isoxazole ring and the amino and methyl substituents. Common fragmentation pathways for amines involve alpha-cleavage.

Chiral Chromatography for Enantiomeric Excess Determination

For derivatives of this compound that are chiral, it is essential to be able to separate and quantify the enantiomers. Chiral chromatography is the most common technique for determining the enantiomeric excess (ee) of a chiral compound.

Several studies have demonstrated the successful chiral separation of isoxazole derivatives using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven to be particularly effective.

For example, the enantiomers of some 3-carboxamido-5-aryl isoxazole derivatives have been successfully separated using a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column with supercritical CO₂ and an alcohol modifier as the mobile phase. These separations are crucial in pharmaceutical development, where the different enantiomers of a drug can have vastly different pharmacological activities.

The determination of enantiomeric excess is typically achieved by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Future Perspectives and Emerging Research Avenues for 4,5 Dimethylisoxazol 3 Amine

Exploration of New Synthetic Pathways and Catalytic Methods

The development of novel, efficient, and environmentally benign synthetic methods is a cornerstone of modern medicinal chemistry. For 4,5-Dimethylisoxazol-3-amine, future research is anticipated to move beyond traditional multi-step syntheses, which can be resource-intensive. chemicalbook.comresearchgate.net The focus will likely shift towards the development of innovative catalytic methods that offer higher yields, reduced waste, and greater atom economy.

Key areas of exploration may include:

Metal-Catalyzed Cycloadditions: While metal-catalyzed (3+2) cycloaddition reactions are a known route for isoxazole (B147169) synthesis, many methods employ copper or ruthenium catalysts which can be costly and toxic. rsc.orgthieme-connect.com Future work could focus on developing catalysts based on more abundant and less toxic metals or even metal-free catalytic systems. rsc.org

One-Pot Cascade Reactions: The use of one-pot, multi-component reactions can significantly streamline the synthesis process. organic-chemistry.org Research into cascade reactions that form and functionalize the isoxazole ring in a single, uninterrupted sequence from simple precursors will be a significant area of advancement.

Biocatalysis and Flow Chemistry: The application of enzymes as catalysts (biocatalysis) and the use of continuous flow reactors can offer greener and more scalable synthetic routes. These technologies could provide precise control over reaction conditions, leading to improved purity and yield of this compound and its derivatives.

A comparison of existing and potential future synthetic strategies is outlined below:

| Synthetic Strategy | Description | Potential Advantages |

| Traditional Synthesis | Multi-step processes often involving protection/deprotection steps and harsh reagents. chemicalbook.com | Well-established and understood. |

| Metal-Catalyzed Synthesis | Use of transition metals (e.g., Cu, Pd, Au) to catalyze cycloaddition or cycloisomerization reactions. thieme-connect.comorganic-chemistry.org | High efficiency and regioselectivity. |

| Green Catalytic Methods | Employing environmentally friendly catalysts (e.g., hypervalent iodine) or conditions (e.g., ultrasound, visible light). mdpi.comsemnan.ac.irnih.gov | Reduced environmental impact, lower cost, increased safety. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity efficiently. semnan.ac.ir | High atom economy, operational simplicity, reduced waste. |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Drug Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective drug candidates. For derivatives of this compound, advanced computational techniques can accelerate the identification of promising therapeutic agents.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. mdpi.comnih.gov These models help identify the key structural features of isoxazole derivatives that are crucial for their biological activity, such as their effects on the Farnesoid X receptor (FXR). mdpi.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound-containing ligands when bound to their biological targets. mdpi.comnih.gov This allows for a deeper understanding of the binding modes and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Pharmacophore Modeling and Virtual Screening: By identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity, researchers can perform virtual screening of large chemical libraries to identify new molecules containing the this compound scaffold with the potential for desired therapeutic effects.

Diversification of Biological Applications Beyond Current Scope

Currently, this compound is primarily recognized as an intermediate for compounds like selective endothelin receptor antagonists. chemicalbook.com However, the broader isoxazole scaffold is known for an extensive range of pharmacological activities, suggesting that derivatives of this compound could be developed for a multitude of therapeutic areas. nih.govrsc.orgresearchgate.netrsc.org